

Spectroscopic Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B1341123

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Disclaimer: Specific experimental spectroscopic data for **(Tetrahydro-2H-pyran-3-yl)methanamine** (CAS No. for hydrochloride salt: 1159599-89-9) is not publicly available in the searched resources. This guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for the benefit of researchers, scientists, and drug development professionals.

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine is a saturated heterocyclic compound containing a primary amine functional group. This structure is of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active molecules and the versatile reactivity of the primary amine. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity during synthesis and further application. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(Tetrahydro-2H-pyran-3-yl)methanamine** based on the analysis of analogous structures.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)
H-2 (axial & equatorial)	3.0 - 4.0	m	-
H-3	1.8 - 2.2	m	-
H-4 (axial & equatorial)	1.2 - 1.9	m	-
H-5 (axial & equatorial)	1.2 - 1.9	m	-
H-6 (axial & equatorial)	3.0 - 4.0	m	-
-CH ₂ -NH ₂	2.5 - 3.0	d	~6-7
-NH ₂	1.0 - 2.5	br s	-

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). The amine protons are subject to exchange and may appear as a broad singlet.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Chemical Shift (δ) ppm (Predicted)
C-2	65 - 75
C-3	35 - 45
C-4	20 - 30
C-5	20 - 30
C-6	65 - 75
-CH ₂ -NH ₂	40 - 50

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm).

Table 3: Predicted IR Absorption Data

Functional Group	Absorption Range (cm ⁻¹) (Predicted)	Intensity
N-H Stretch (primary amine)	3300 - 3500	Medium (two bands)
C-H Stretch (alkane)	2850 - 2960	Strong
N-H Bend (primary amine)	1590 - 1650	Medium to Strong
C-O-C Stretch (ether)	1050 - 1150	Strong

Table 4: Predicted Mass Spectrometry Data

Ion Type	m/z (Predicted)	Fragmentation Pathway
[M+H] ⁺	116.1	Protonation of the amine
[M] ⁺	115.1	Molecular ion
Fragment	85.1	Loss of CH ₂ NH ₂
Fragment	30.0	[CH ₂ NH ₂] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **(Tetrahydro-2H-pyran-3-yl)methanamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the chosen solvent.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
- To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.

¹³C NMR Acquisition:

- Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
- Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **(Tetrahydro-2H-pyran-3-yl)methanamine** or a small amount of the solid hydrochloride salt directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- A typical spectrum is an average of 16-32 scans at a resolution of 4 cm^{-1} .
- After acquisition, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the mass spectrometer's ionization source.

- If necessary, filter the sample solution to remove any particulate matter.

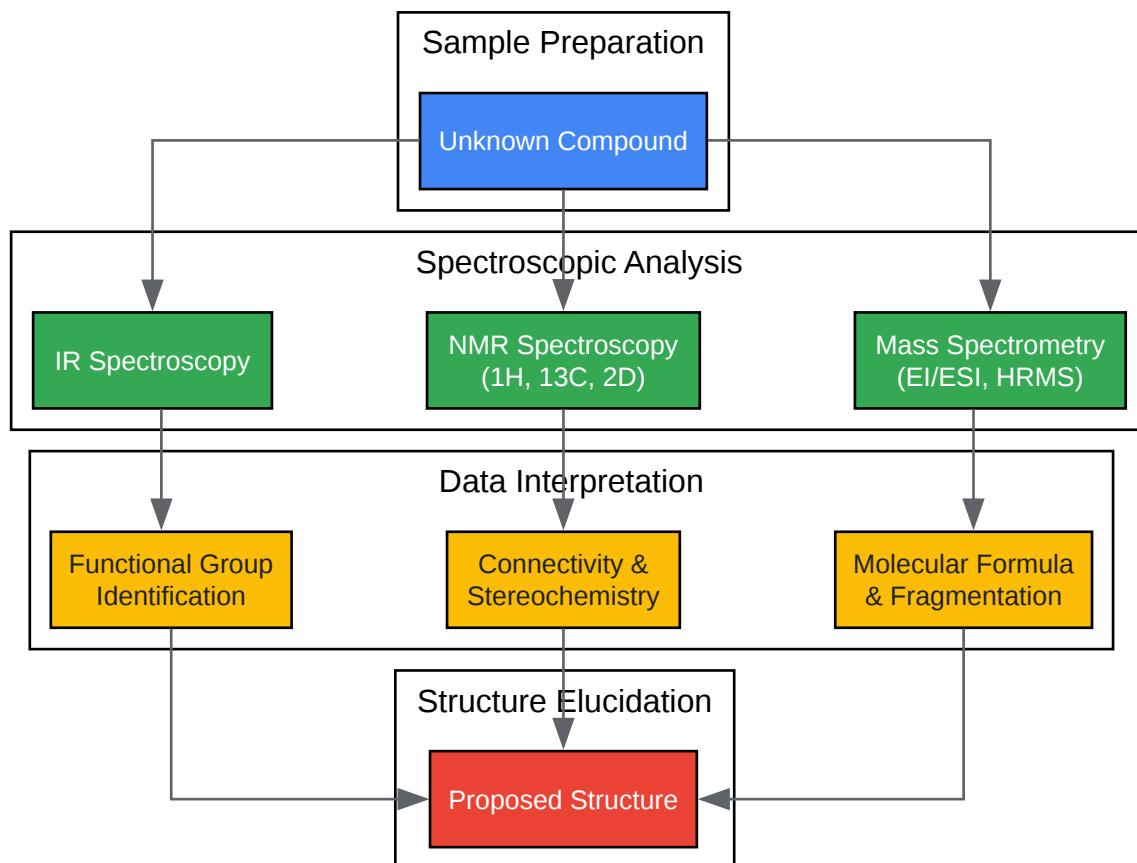
Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the ESI source or inject it via an LC system.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Typical ESI source parameters should be optimized for the specific instrument and compound.
- Acquire data over a suitable mass range (e.g., m/z 50-500).
- To obtain fragmentation data (MS/MS), select the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown organic compound.

General Workflow for Spectroscopic Identification

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Caption: A flowchart illustrating the typical workflow for organic compound identification using spectroscopic methods.

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